2-bromo-1H-imidazole-4,5-dicarbonitrile
Overview
Description
2-Bromo-1H-imidazole-4,5-dicarbonitrile is a compound with the chemical formula C5H2BrN5 . It is a white crystalline solid that is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Molecular Structure Analysis
The molecular formula of 2-bromo-1H-imidazole-4,5-dicarbonitrile is C5HBrN4 . It has a molecular weight of 196.99 . The structure contains a total of 11 atoms; 1 Hydrogen atom, 5 Carbon atoms, 4 Nitrogen atoms, and 1 Bromine atom . It also contains a total of 11 bonds; 10 non-H bonds, 7 multiple bonds, 2 triple bonds, 5 aromatic bonds, 1 five-membered ring, 2 nitrile(s) (aromatic) and 1 Imidazole(s) .Physical And Chemical Properties Analysis
2-Bromo-1H-imidazole-4,5-dicarbonitrile is a solid at room temperature . The melting point is between 147.0 to 151.0 °C . It should be stored under an inert gas at room temperature .Scientific Research Applications
Molecular, Electronic and Dynamical Properties Study
Specific Scientific Field
This research falls under the field of Quantum Mechanics and Vibrational Spectroscopy .
Application Summary
The 2-Bromo-1H-imidazole-4,5-dicarbonitrile (2B1HID) molecule was studied using quantum mechanical and vibrational spectroscopic methods . The study aimed to understand the molecule’s properties in various solvents .
Methods of Application
Atoms In Molecules (AIM) was used to find the topological studies and understand the type of bonding present in it . The calculations of NBO studies were used to determine the solidity . The TD-DFT approach was used with the help of simulated UV–Vis with various solvents to know the electronic transition .
Results or Outcomes
The study found that the molecule’s important parameters increase with an increase in temperature . The molecule’s bioactive nature and reactive areas were demonstrated by the explanation of the Fukui function and studies of Molecular Electrostatic Potential .
Synthesis of Metal Complexes
Specific Scientific Field
This research is in the field of Inorganic Chemistry .
Application Summary
The compound was utilized as a ligand for the synthesis of complexes of Zn (II), Co (II), Cu (II), Ni (II) and Mn (II) .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the search results.
Results or Outcomes
The specific results or outcomes were not detailed in the search results.
Biological Activities
Specific Scientific Field
This research is in the field of Pharmacology .
Application Summary
The derivatives of 1, 3-diazole, which include 2-bromo-1H-imidazole-4,5-dicarbonitrile, show different biological activities .
Results or Outcomes
The derivatives of 1, 3-diazole have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Chemical Industry
Specific Scientific Field
This application is in the field of Chemical Industry .
Application Summary
2-Bromo-1H-imidazole-4,5-dicarbonitrile is a chemical compound that is used in the chemical industry .
Safety And Hazards
2-Bromo-1H-imidazole-4,5-dicarbonitrile is potentially toxic and safety precautions should be taken during handling . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Protective equipment such as gloves, goggles, and lab coats should be worn when handling the compound .
properties
IUPAC Name |
2-bromo-1H-imidazole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPWSWMSTJAAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381292 | |
Record name | 2-bromo-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1H-imidazole-4,5-dicarbonitrile | |
CAS RN |
50847-09-1 | |
Record name | 2-bromo-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1H-imidazole-4,5-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.